
Epinephrine Sulfonic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epinephrine Sulfonic Acid-d3, also known by its synonyms HY-139483S and CS-0202607, is a compound with the molecular formula C9H13NO5S . It has a molecular weight of 250.29 g/mol . It is the deuterium-labeled version of Epinephrine Sulfonic Acid .
Molecular Structure Analysis
The IUPAC name for Epinephrine Sulfonic Acid-d3 is 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid . The InChI string and the Canonical SMILES are also provided for further structural analysis .
Physical And Chemical Properties Analysis
Epinephrine Sulfonic Acid-d3 has a molecular weight of 250.29 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 250.07027393 g/mol .
Wissenschaftliche Forschungsanwendungen
Biochemistry
Application Summary
In biochemistry, Epinephrine Sulfonic Acid-d3 is utilized to study the behavior of epinephrine in the presence of toxic cations. This research is crucial for understanding the thermodynamic properties and interactions of biological molecules .
Methods of Application
The methods involve isoperibolic titration calorimetry to determine the enthalpy changes during the protonation of epinephrine and its complex formation with various cations .
Results
The study found that complexation with UO2 2+ was an entropy-driven process, with significant implications for the sequestering ability of adrenaline toward toxic cations .
Pharmacology
Application Summary
Epinephrine Sulfonic Acid-d3 plays a role in pharmacology, particularly in the formulation of epinephrine injections for increasing blood pressure in patients with septic shock .
Methods of Application
The application involves intravenous infusion, with a detailed review process ensuring the safety and efficacy of the drug .
Results
The product received approval based on comprehensive reviews and was found to be effective in managing hypotension associated with septic shock .
Environmental Science
Application Summary
In environmental science, the compound is studied for its interactions with toxic cations, which is vital for assessing the environmental impact of pollutants .
Methods of Application
Research involves thermodynamic investigations in different experimental conditions to evaluate the sequestering ability of adrenaline derivatives .
Results
Findings indicate a strong sequestering trend, which is essential for understanding the environmental fate of such substances .
Analytical Chemistry
Application Summary
Analytical chemistry utilizes Epinephrine Sulfonic Acid-d3 to analyze epinephrine injections for potency and impurities, ensuring drug quality and safety .
Methods of Application
Liquid chromatography with ultraviolet and electrochemical detectors is used to detect impurities and degradation products .
Results
The method allows for the detection of impurities at levels less than 1%, confirming the high quality of pharmaceutical products .
Clinical Research
Application Summary
In clinical research, the focus is on the analysis of epinephrine injections for clinical efficacy and safety, including the presence of d-enantiomers .
Methods of Application
The research employs liquid chromatography for the determination of epinephrine and related impurities in various medical injections .
Results
The recovery of epinephrine added to injections was found to be 100%, indicating the reliability of the clinical formulation .
Toxicology
Application Summary
Toxicology studies involve determining the safe limits of Epinephrine Sulfonic Acid-d3 in drug formulations, based on toxicological qualifications .
Methods of Application
Toxicological studies include intravenous toxicity studies in animal models, followed by recovery periods to assess safety margins .
Results
The established limits for Epinephrine Sulfonic Acid-d3 ensure the safety of the drug for human use, with a qualified percentage based on extensive studies .
This analysis provides a detailed overview of the diverse applications of Epinephrine Sulfonic Acid-d3 across various scientific fields, highlighting its importance in research and clinical practice.
Chemical Speciation Studies
Application Summary
This application involves understanding the solution behavior of epinephrine in the presence of toxic cations, which is critical for chemical speciation studies .
Methods of Application
The research uses isoperibolic titration calorimetry to determine the enthalpy changes for the protonation of epinephrine and its complex formation with various cations .
Results
The study concluded that the complexation of UO2 2+ by epinephrine was an entropy-driven process, providing valuable insights into the sequestering ability of adrenaline toward toxic cations .
Drug Formulation and Safety
Application Summary
Epinephrine Sulfonic Acid-d3 is crucial in the formulation of epinephrine injections, ensuring drug safety and efficacy for patients with conditions like septic shock .
Methods of Application
The formulation process includes rigorous testing and review, adhering to stringent safety standards set by regulatory bodies like the FDA .
Results
The approval of the drug formulation was based on comprehensive reviews, confirming its effectiveness in managing hypotension associated with septic shock .
Cross-Species Protein Activity Research
Application Summary
The compound is used in research to study the activity of proteins across different species, which has implications for drug development and therapeutic applications .
Methods of Application
The research involves comparative studies of human and mouse cytokines and their response in cell lines from both species .
Results
Findings suggest that many human cytokines produce a response in mouse cell lines and vice versa, though some proteins may show lower specific activity when used in the opposite species .
These additional applications highlight the versatility of Epinephrine Sulfonic Acid-d3 in various scientific research fields, contributing to advancements in medicine and environmental safety.
Molecular Biology
Application Summary
In molecular biology, Epinephrine Sulfonic Acid-d3 is used as a tracer to study the uptake and metabolism of epinephrine in cells .
Methods of Application
Researchers employ radiolabeled Epinephrine Sulfonic Acid-d3 to track its distribution within cellular compartments, using techniques like autoradiography .
Results
The studies have shown specific uptake patterns in adrenal cells, providing insights into the intracellular pathways of epinephrine metabolism .
Neuropharmacology
Application Summary
This field uses Epinephrine Sulfonic Acid-d3 to investigate the effects of epinephrine on neural receptors and its role in stress response .
Methods of Application
Experiments involve administering the compound to animal models and measuring receptor binding and response using various biochemical assays .
Results
Findings indicate that Epinephrine Sulfonic Acid-d3 has a high affinity for adrenergic receptors, influencing neural activity during stress .
Food Science
Application Summary
Epinephrine Sulfonic Acid-d3 is applied in food science to study the degradation of epinephrine in food products during processing and storage .
Methods of Application
The compound is added to food samples, and its stability is monitored over time using high-performance liquid chromatography (HPLC) .
Results
Results show that Epinephrine Sulfonic Acid-d3 degrades at different rates depending on the food matrix, affecting the shelf life of products containing epinephrine .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Epinephrine Sulfonic Acid-d3 . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
CAS-Nummer |
1346604-55-4 |
|---|---|
Produktname |
Epinephrine Sulfonic Acid-d3 |
Molekularformel |
C9H13NO5S |
Molekulargewicht |
250.283 |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI-Schlüssel |
TYYGQMPOZGEFQL-FIBGUPNXSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
Synonyme |
3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



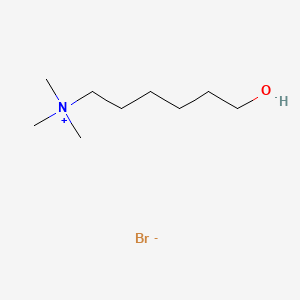
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)



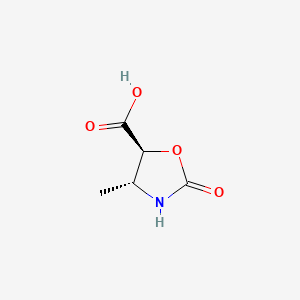
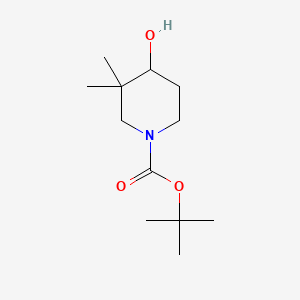
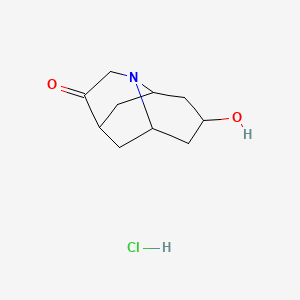


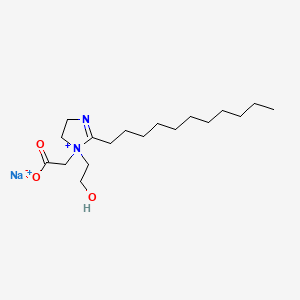
![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)